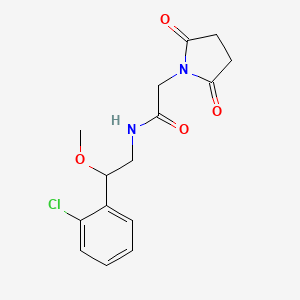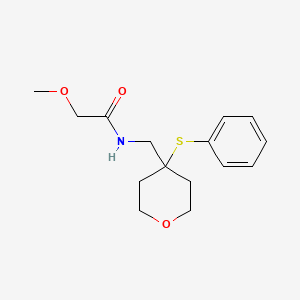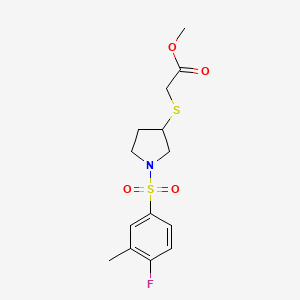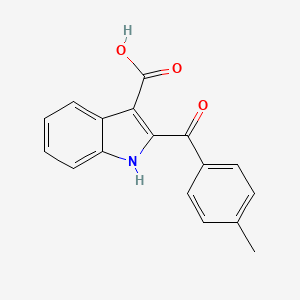
N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C15H17ClN2O4 and its molecular weight is 324.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Herbicidal Applications
- Chloroacetamide Herbicides : Chloroacetamide derivatives, including compounds structurally related to N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide, are used as pre-emergent or early post-emergent herbicides. They control annual grasses and broad-leaved weeds in various crops such as cotton, brassicas, maize, oilseed rape, and peanuts (Weisshaar & Böger, 1989).
Spectroscopic and Quantum Mechanical Studies
- Photovoltaic Efficiency and Non-Linear Optical Activity : Certain acetamide analogs, including chlorophenyl acetamide derivatives, have been studied for their light harvesting efficiency and potential use as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds also demonstrate significant non-linear optical activity, which is crucial for various photonic applications (Mary et al., 2020).
Corrosion Inhibition
- Long Alkyl Side Chain Acetamide Derivatives : Acetamide derivatives with long alkyl side chains have been synthesized and evaluated for their efficiency as corrosion inhibitors. These compounds have shown promising results in protecting steel in acidic and mineral oil mediums, highlighting their potential use in industrial applications (Yıldırım & Cetin, 2008).
Vibrational Spectroscopic Analysis
- Vibrational Signatures of Amide Derivatives : Detailed vibrational spectroscopic analysis of chlorophenyl acetamide derivatives has been conducted. These studies help in understanding the molecular structure and interactions, essential for the development of pharmaceuticals and advanced materials (Jenepha Mary et al., 2022).
Crystallography and Potential Pesticides
- Powder Diffraction of Acetamide Derivatives : The powder diffraction data of chlorophenoxyacetamide derivatives, which are potential pesticides, have been recorded. Such data are crucial for understanding the crystalline structure and properties of these compounds (Olszewska et al., 2009).
Soil Interaction and Herbicidal Activity
- Soil Reception of Chloroacetamide Herbicides : Studies have been conducted on the interaction of chloroacetamide herbicides, including acetochlor and alachlor, with soil. These herbicides are used in agriculture and their interaction with soil affects their efficacy and environmental impact (Banks & Robinson, 1986).
Eigenschaften
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O4/c1-22-12(10-4-2-3-5-11(10)16)8-17-13(19)9-18-14(20)6-7-15(18)21/h2-5,12H,6-9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNSMLDVYMXCMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CN1C(=O)CCC1=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-indole-3-carbaldehyde](/img/structure/B2834820.png)

![(E)-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2834822.png)


![N-(Cyanomethyl)-2-[4-(2,6-dichlorophenyl)piperidin-1-yl]acetamide](/img/structure/B2834828.png)

![N-(4-methylcyclohexyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2834830.png)
carbamoyl}ethyl)but-2-ynamide](/img/structure/B2834831.png)
![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N,N-diethylethanamine](/img/structure/B2834832.png)

![ethyl 2-(1-(methylsulfonyl)piperidine-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2834837.png)
![5-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2834840.png)

